

# A Comparative Analysis of Ceftazidime and Cefepime Against Clinical Isolates

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## Compound of Interest

Compound Name: **Ceftazidime**

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This guide provides an objective comparison of the in vitro activity and clinical efficacy of two broad-spectrum cephalosporin antibiotics, Ceftazidime and Cefepime, against a range of clinically significant bacterial isolates. The information presented is collated from various studies to support research and development in the field of infectious diseases.

## Executive Summary

Ceftazidime, a third-generation cephalosporin, and Cefepime, a fourth-generation cephalosporin, are both crucial in the management of serious bacterial infections, particularly those caused by Gram-negative organisms. While both exhibit potent activity, differences in their spectrum, stability to  $\beta$ -lactamases, and clinical effectiveness have been observed. Cefepime generally demonstrates a broader spectrum of activity, including enhanced action against some Gram-positive bacteria and certain Gram-negative bacilli that are resistant to third-generation cephalosporins.<sup>[1]</sup> This guide delves into the comparative data from various clinical and in vitro studies.

## In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and susceptibility rates of Ceftazidime and Cefepime against key clinical isolates.

## **Pseudomonas aeruginosa**

Antibiotic	MIC <sub>50</sub> (mg/L)	MIC <sub>90</sub> (mg/L)	Susceptibility Rate (%)
Ceftazidime	4	8	62.5 - 86.6
Cefepime	4	8	38.7 - 83.4

Data compiled from multiple studies on carbapenem-resistant and general clinical isolates of *P. aeruginosa*.<sup>[2][3]</sup> A study on 1,005 clinical isolates of *P. aeruginosa* found that 86.6% were susceptible to ceftazidime, while 76.9% were susceptible to cefepime.<sup>[3]</sup> In a study of patients with cystic fibrosis, the susceptibility of *P. aeruginosa* isolates was lower for cefepime compared to ceftazidime.<sup>[4]</sup> However, for carbapenem-resistant *P. aeruginosa*, both drugs showed similar MIC<sub>50</sub> and MIC<sub>90</sub> values of 4 and 8 mg/liter, respectively.<sup>[2]</sup>

## Enterobacteriaceae

Antibiotic	Organism	Susceptibility Rate (%)
Ceftazidime	Enterobacter spp.	-
Cefepime	Enterobacter spp. (ceftazidime-resistant)	96
Ceftazidime	Salmonella enterica	98.03
Cefepime	Salmonella enterica	98.69

Data from studies on ceftazidime-resistant *Enterobacter* spp. and *Salmonella enterica* isolates.<sup>[5][6]</sup> Cefepime has shown activity against most Gram-negative bacteria that have developed resistance to broad-spectrum cephalosporins like ceftazidime.<sup>[7]</sup> In a study of 100 clinical isolates resistant to ceftazidime and/or cefotaxime, only 6% were resistant to cefepime.<sup>[7][8]</sup>

## *Staphylococcus aureus*

Antibiotic	Mean Peak Reciprocal Bactericidal Titer
Ceftazidime	5.6
Cefepime	29.41

Data from a study on cloxacillin-susceptible *Staphylococcus aureus* isolates.[9] Cefepime has demonstrated improved antistaphylococcal bactericidal activity compared with ceftazidime.[9]

## Clinical Efficacy

A randomized, multicenter study comparing cefepime and ceftazidime for serious bacterial infections found comparable clinical response rates. The satisfactory clinical response rates were 80% for the cefepime group and 79% for the ceftazidime group.[10] Another study on skin, surgical wound, and complicated urinary tract infections also found cefepime to be comparable to ceftazidime.[11]

## Experimental Protocols

The data presented in this guide are primarily derived from studies employing standard antimicrobial susceptibility testing methods.

## Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of Ceftazidime and Cefepime against clinical isolates.

Methodology:

- Isolate Preparation: Clinical isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) and incubated at 35-37°C for 18-24 hours.
- Inoculum Preparation: A standardized inoculum of the bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.
- MIC Determination:
  - Broth Microdilution: Serial twofold dilutions of the antibiotics are prepared in microtiter plates. Each well is then inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
  - Agar Dilution: Serial twofold dilutions of the antibiotics are incorporated into molten agar and poured into petri dishes. The standardized bacterial suspension is then spot-

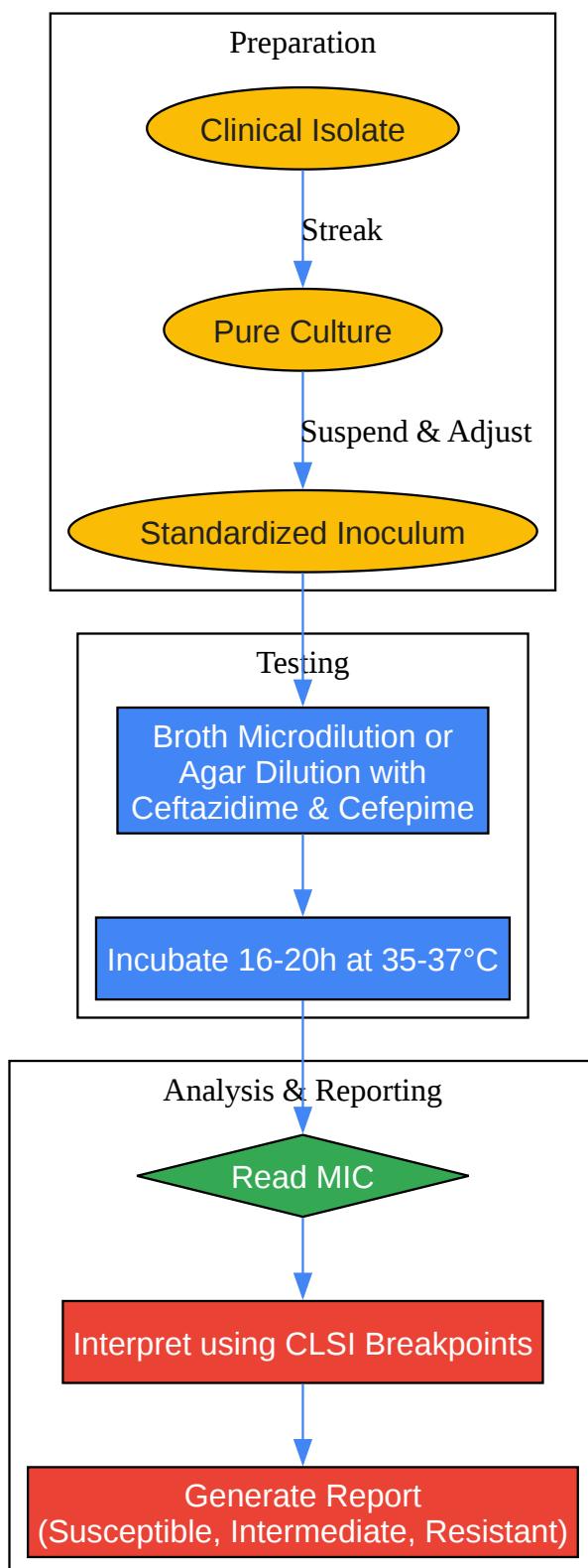
inoculated onto the agar surface. The plates are incubated at 35-37°C for 16-20 hours.

The MIC is the lowest concentration of the antibiotic that prevents the growth of a single colony.

- Interpretation: The MIC values are interpreted as susceptible, intermediate, or resistant based on the clinical breakpoints established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

## **Visualized Workflows and Relationships**

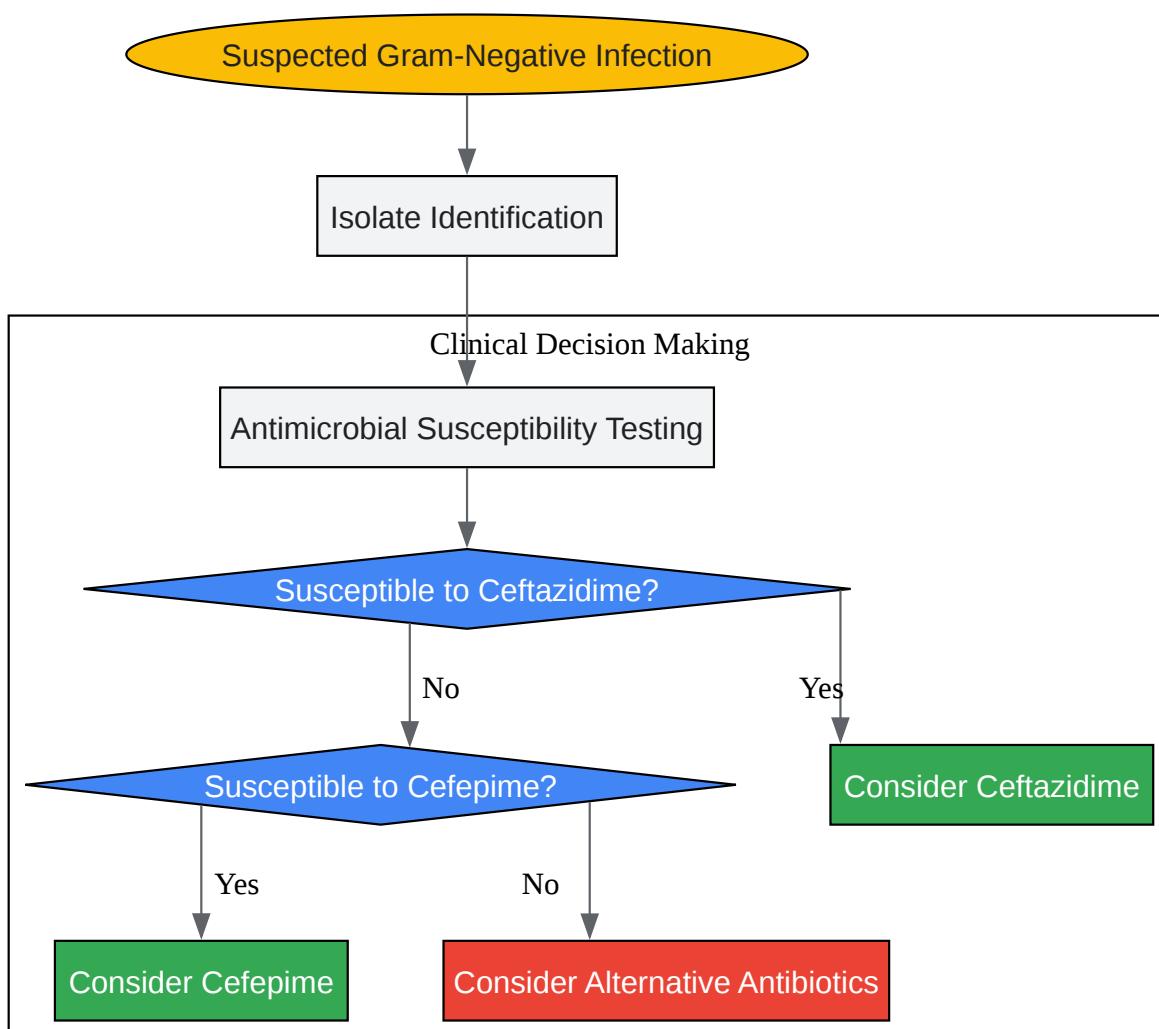
### **Antimicrobial Susceptibility Testing Workflow**



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Caption: Workflow for determining antimicrobial susceptibility.

## Logical Flow for Antibiotic Selection



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Caption: Decision tree for antibiotic selection based on susceptibility.

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